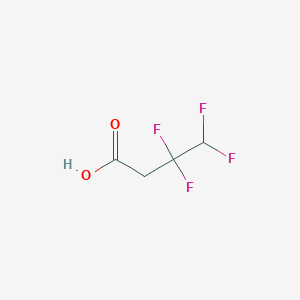![molecular formula C18H14FN5O2 B2365562 2-(9-フルオロ-3-オキソ-[1,2,4]トリアゾロ[4,3-c]キナゾリン-2(3H)-イル)-N-(p-トリル)アセトアミド CAS No. 1286712-93-3](/img/structure/B2365562.png)
2-(9-フルオロ-3-オキソ-[1,2,4]トリアゾロ[4,3-c]キナゾリン-2(3H)-イル)-N-(p-トリル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide is a complex compound belonging to the family of triazoloquinazolines This family of compounds is known for its diverse biological activities and potential therapeutic applications
科学的研究の応用
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of novel compounds with potential therapeutic properties. In biology, it serves as a probe to study enzyme activity and protein interactions. In medicine, it is investigated for its potential use as an anticancer or antimicrobial agent. In industry, it is used in the development of advanced materials with specific properties.
作用機序
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction is facilitated by the compound’s structural fragments, which are designed for effective binding with the binding site of PCAF . The binding of the compound to PCAF can inhibit its activity, thereby affecting the transcription of genes regulated by this enzyme .
Biochemical Pathways
The inhibition of PCAF can affect various biochemical pathways. PCAF is involved in the acetylation of histones, a process that plays a key role in the regulation of gene expression. By inhibiting PCAF, the compound can potentially alter the expression of genes that are regulated by this enzyme .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of the compound .
Result of Action
The result of the compound’s action is the potential inhibition of PCAF, which can lead to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes that are affected .
準備方法
Synthetic routes and reaction conditions: : The synthesis of 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide typically involves a multi-step process. One common route begins with the preparation of 9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazoline. This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions. The subsequent step involves the acylation of the triazoloquinazoline core with N-(p-tolyl)acetyl chloride under basic conditions to yield the desired product. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to ensure high yield and purity.
Industrial production methods: : In an industrial setting, the production of this compound is scaled up using continuous flow chemistry techniques. These methods offer improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes. The use of automated systems and advanced analytical techniques ensures consistent product quality and minimizes waste.
化学反応の分析
Types of reactions it undergoes: : 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common reagents and conditions: : Oxidation reactions typically use reagents such as potassium permanganate or chromic acid, while reduction reactions may employ hydrogenation or metal hydrides like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major products formed: : Depending on the reaction, major products include derivatives with modified functional groups, such as hydroxyl or amino groups. These modifications can enhance the compound's biological activity or alter its chemical properties.
類似化合物との比較
Compared to other triazoloquinazoline derivatives, 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide stands out due to its unique structural features, such as the presence of a fluorine atom and a p-tolyl group. These features can enhance its biological activity and selectivity for certain targets. Similar compounds include 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(phenyl)acetamide and 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(methyl)acetamide, which share a similar core structure but differ in their substituent groups.
Conclusion
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(p-tolyl)acetamide is a fascinating compound with a broad range of scientific applications. Its unique structure and versatile chemical properties make it an important subject of study in various fields, from medicinal chemistry to industrial applications.
特性
IUPAC Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-11-2-5-13(6-3-11)21-16(25)9-24-18(26)23-10-20-15-7-4-12(19)8-14(15)17(23)22-24/h2-8,10H,9H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBIFVRCQQPNFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2365483.png)
![(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365484.png)
![4-METHOXY-N-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE](/img/structure/B2365486.png)
![3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2365488.png)

![N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2365491.png)





![2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2365501.png)

